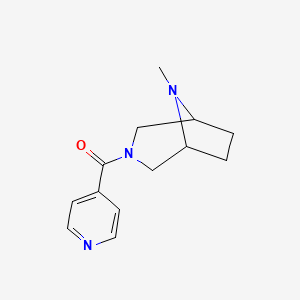
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound with a unique bicyclic structure. It is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research .
Preparation Methods
The synthesis of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at various positions on the molecule, often using reagents like halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with acrylate and acrylic acid derivatives can yield 3,8-diazabicyclo[3.2.1]octane products .
Scientific Research Applications
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of pain management.
Mechanism of Action
The mechanism of action of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. For instance, its binding to opioid receptors can modulate pain signals, leading to analgesic effects. The compound’s structure allows it to fit into the receptor sites, triggering a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:
8-Methyl-3,8-diazabicyclo[3.2.1]octane: This compound shares a similar core structure but lacks the isonicotinoyl group.
Tropane Alkaloids: These compounds also feature the 8-azabicyclo[3.2.1]octane scaffold and exhibit various biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
63990-64-7 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C13H17N3O/c1-15-11-2-3-12(15)9-16(8-11)13(17)10-4-6-14-7-5-10/h4-7,11-12H,2-3,8-9H2,1H3 |
InChI Key |
LPFJBUTXCFPAMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CN(C2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


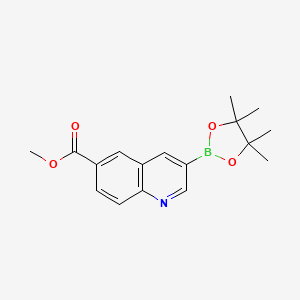
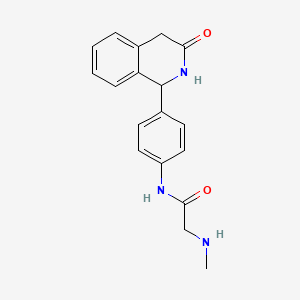
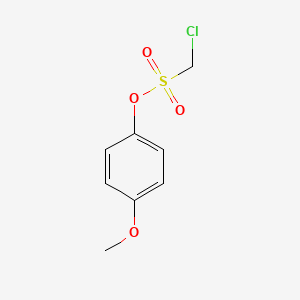

![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)
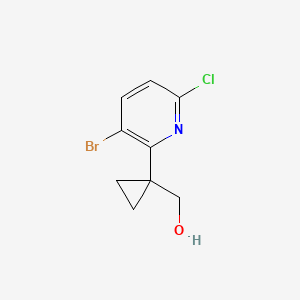

![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)
![Octahydropyrido[1,2-a]azepin-9(6h)-one](/img/structure/B13941288.png)
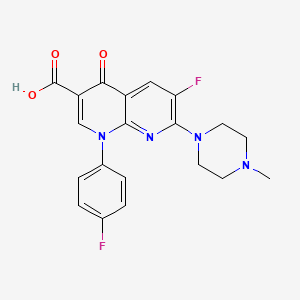
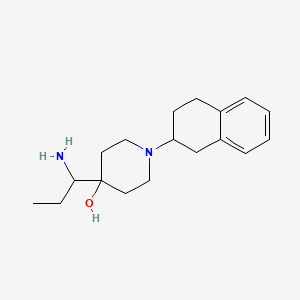
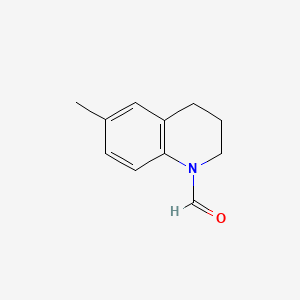
![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
